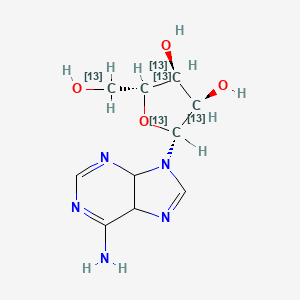

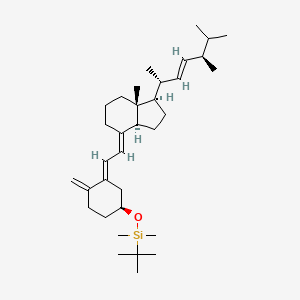

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol

Übersicht

Beschreibung

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol, also known as Adenine riboside-13C5, is a stable isotope-labeled compound where five carbon atoms are substituted with the carbon-13 isotope. This compound is a derivative of adenosine, a nucleoside composed of adenine and ribose. Adenosine plays a crucial role in various physiological processes, including energy transfer, signal transduction, and cellular metabolism .

Wissenschaftliche Forschungsanwendungen

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of adenosine in biochemical pathways.

Biology: Helps in studying cellular processes involving adenosine, such as signal transduction and energy transfer.

Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of adenosine-based drugs.

Industry: Employed in the development of diagnostic tools and therapeutic agents.

Wirkmechanismus

Adenosine-13C5, also known as (2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol or DTXSID40936112, is a variant of adenosine, a ubiquitous endogenous autacoid . This article will discuss the mechanism of action of Adenosine-13C5, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Adenosine-13C5 acts through the enrollment of four G protein-coupled receptors: A1, A2A, A2B, and A3 . These receptors are expressed across species and by virtually all tissues .

Mode of Action

Adenosine-13C5, like adenosine, is an agonist of adenosine receptors A1 and A2 . It reduces conduction time in the atrioventricular node of the heart by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action .

Safety and Hazards

Zukünftige Richtungen

Adenosine-13C5 has potential applications in various fields. For instance, it has been proposed as a strategy for improving cardiovascular and other physiological functions with aging in humans . Future clinical trials should further assess the potential benefits of Adenosine-13C5 for reducing blood pressure and arterial stiffness .

Biochemische Analyse

Biochemical Properties

Adenosine-13C5, like its unlabeled counterpart, interacts with various biomolecules in the body. It acts through the enrollment of four G protein-coupled receptors: A1, A2A, A2B, and A3 . These interactions play a crucial role in numerous physiological processes, including neuronal activity, vascular function, platelet aggregation, and blood cell regulation .

Cellular Effects

Adenosine-13C5 has profound effects on various types of cells and cellular processes. It plays a vital role in maintaining cellular and tissue homeostasis under pathological and stress conditions . For instance, it has been found to contribute to immunosuppression in the multiple myeloma bone marrow milieu . Blocking CD73 activity, a key ectoenzyme involved in the generation of AMP-derived adenosine, decreases adenosine generation, overcomes immune suppression, and restores immune cell-mediated multiple myeloma cell lysis .

Molecular Mechanism

Adenosine-13C5 exerts its effects at the molecular level through various mechanisms. It binds to its receptors (A1, A2A, A2B, and A3), triggering a cascade of intracellular events . These events can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of Adenosine-13C5 can change over time in laboratory settings. For instance, in a study involving infant cardiac surgery, it was found that changes in serum alkaline phosphatase activity were strongly correlated with changes in Adenosine-13C5 production . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can be influenced by various factors in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Adenosine-13C5 can vary with different dosages in animal models. While a physiologic dose of adenine is beneficial in terms of biological activity, a high dose of adenine is known to induce renal disease in the organism . This highlights the importance of dosage in determining the effects of Adenosine-13C5.

Metabolic Pathways

Adenosine-13C5 is involved in several metabolic pathways. It is an essential component of energy production pathways, cellular metabolism, and gene regulation in brain cells . The levels of intracellular and extracellular adenosine are tightly controlled by a handful of proteins, including adenosine metabolic enzymes and transporters .

Transport and Distribution

Adenosine-13C5 is transported and distributed within cells and tissues through various mechanisms. It is modulated through equilibrative nucleoside transporters that bidirectionally transport adenosine across the plasma membrane down a concentration gradient .

Subcellular Localization

Current methods rely primarily on in vitro characterization of extracted RNA that ultimately erases subcellular localization and cell-to-cell heterogeneity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol involves the incorporation of carbon-13 into the adenosine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of adenosine. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the carbon-13 isotope .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of purification and quality control to achieve high purity and isotopic enrichment. The compound is usually produced in solid form and stored under specific conditions to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol undergoes various chemical reactions, including:

Oxidation: Adenosine can be oxidized to inosine by adenosine deaminase.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Adenosine can undergo substitution reactions, particularly at the ribose moiety.

Common Reagents and Conditions

Oxidation: Common reagents include adenosine deaminase and oxygen.

Reduction: Specific reducing agents may be used under controlled conditions.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Inosine is a major product of the oxidation of adenosine.

Reduction: Reduced forms of adenosine are less common.

Substitution: Various substituted adenosine derivatives can be formed depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adenosine-15N5: Labeled with nitrogen-15 isotope.

Adenosine-d13: Labeled with deuterium.

Adenosine-13C10: Labeled with ten carbon-13 isotopes.

Uniqueness

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol is unique due to its specific carbon-13 labeling, which provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This allows for detailed studies of adenosine’s metabolic pathways and interactions, making it a valuable tool in both basic and applied research .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-4,5-dihydropurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-7,9-10,16-18H,1H2,(H2,11,12,13)/t4-,5?,6-,7-,9?,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPHCAJAEHBRPV-UFOMNOBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2C(C(=N1)N)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2C(C(=N1)N)N=CN2[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936112 | |

| Record name | 9-Pentofuranosyl-3,4,5,9-tetrahydro-6H-purin-6-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159496-13-6 | |

| Record name | 9-Pentofuranosyl-3,4,5,9-tetrahydro-6H-purin-6-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trideuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146051.png)

![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)

![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)

![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B1146067.png)